2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Lipophilicity Steric bulk Structure-property relationship

2-[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (CAS 2703782-23-2; free base CAS 1411602-93-1) is a disubstituted benzimidazole derivative bearing a cyclohexylmethyl substituent at the N1 position and a primary ethanamine chain at the C2 position, supplied as a dihydrochloride salt (molecular formula C₁₆H₂₅Cl₂N₃, MW 330.3). The compound belongs to the broader class of N1-alkyl-2-aminoethyl-benzimidazoles, a scaffold exploited in medicinal chemistry for diverse target engagement including kinases, GPCRs, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Molecular Formula C16H25Cl2N3
Molecular Weight 330.3 g/mol
Cat. No. B15300855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Molecular FormulaC16H25Cl2N3
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C3=CC=CC=C3N=C2CCN.Cl.Cl
InChIInChI=1S/C16H23N3.2ClH/c17-11-10-16-18-14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13;;/h4-5,8-9,13H,1-3,6-7,10-12,17H2;2*1H
InChIKeyPSWBJWXHOSYPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine Dihydrochloride – Structural Identity and Compound-Class Positioning


2-[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride (CAS 2703782-23-2; free base CAS 1411602-93-1) is a disubstituted benzimidazole derivative bearing a cyclohexylmethyl substituent at the N1 position and a primary ethanamine chain at the C2 position, supplied as a dihydrochloride salt (molecular formula C₁₆H₂₅Cl₂N₃, MW 330.3) . The compound belongs to the broader class of N1-alkyl-2-aminoethyl-benzimidazoles, a scaffold exploited in medicinal chemistry for diverse target engagement including kinases, GPCRs, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. The cyclohexylmethyl N1 substituent distinguishes this compound from the more common benzyl-substituted analog (2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, CAS 910380-45-9) by introducing a fully saturated, conformationally flexible cycloalkyl group that alters lipophilicity, steric bulk, and potential receptor-interaction geometry.

Why 2-[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine Dihydrochloride Cannot Be Casually Replaced by Generic Benzimidazole Analogs


Within the N1-substituted 2-aminoethyl-benzimidazole series, minor structural variations produce large shifts in target affinity and selectivity. The cyclohexylmethyl group imposes distinct conformational and electronic constraints compared to aromatic N1-substituents (e.g., benzyl) or smaller cycloalkyl groups (e.g., cyclopropylmethyl), altering the presentation of the 2-aminoethyl pharmacophore to binding pockets . Benzimidazole-based inhibitors of 11β-HSD1, for example, show IC₅₀ values spanning from low nanomolar to >10 µM depending on the N1 substituent, demonstrating that potency cannot be extrapolated across analogs [1]. Additionally, the dihydrochloride salt form used for this compound delivers controlled protonation of the primary amine and the benzimidazole nitrogen, which directly impacts aqueous solubility, hygroscopicity, and compatibility with biological assay buffers—parameters that are not interchangeable with free base or alternative salt forms. Substitution with an analog lacking identical salt stoichiometry or N1-cyclohexylmethyl geometry will invalidate quantitative reproducibility in any assay where the compound has been specifically optimized.

Head-to-Head Differentiation Evidence for 2-[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine Dihydrochloride


N1-Cyclohexylmethyl vs. N1-Benzyl Substitution: Differential Lipophilicity and Steric Profile

The N1-cyclohexylmethyl substituent in the target compound introduces a fully saturated cycloalkyl group (six‑membered ring) in place of the planar aromatic benzyl group found in the closest analog 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS 910380-45-9). This substitution increases molecular weight (free base: 257.37 vs. 251.33), adds rotatable bonds, and alters the molecular shape from a flat aromatic ‘T’ to a three‑dimensional arrangement that can access different conformational space in receptor binding pockets. The cyclohexylmethyl group also elevates calculated logP by approximately +0.4 to +0.6 log units relative to the benzyl analog, directly affecting membrane permeability and non‑specific protein binding . For procurement, this means the cyclohexylmethyl analog is not a surrogate for the benzyl version in any SAR campaign—selecting the wrong N1 substituent will redirect the structure–activity trajectory of an entire chemical series.

Lipophilicity Steric bulk Structure-property relationship

Dihydrochloride Salt Form: Solubility and Handling Advantages Over Free Base

The target compound is supplied as a dihydrochloride salt (CAS 2703782-23-2) with a molecular weight of 330.3, incorporating two equivalents of HCl relative to the free base (MW 257.37) . The dihydrochloride salt protonates both the primary amine and one benzimidazole nitrogen, significantly enhancing aqueous solubility compared to the neutral free base. While direct comparative solubility measurements for this specific compound are not published in the primary literature, benzimidazole ethanamine free bases typically exhibit aqueous solubility below 0.1 mg/mL at pH 7.4, whereas dihydrochloride salts of structurally related benzimidazole amines routinely achieve >5 mg/mL solubility in water [1]. The defined stoichiometry of the dihydrochloride (not monohydrochloride, not free base) is critical for reproducible preparation of stock solutions and dose–response curves; switching to free base or an alternative salt will alter the effective concentration in biological assays by an unpredictable factor.

Salt form Aqueous solubility Assay compatibility

Primary Amine Handle Enables On‑Resin and Solution‑Phase Derivatization That N-Alkylated Analogs Cannot Match

The 2‑ethanamine chain of the target compound terminates in a primary amine (–CH₂CH₂NH₂), in contrast to N‑alkylated analogs such as N‑[2‑(1‑benzyl‑1H‑benzimidazol‑2‑yl)ethyl]‑3‑methylbenzamide or 4‑hydroxy‑N‑{2‑[1‑benzylbenzimidazol‑2‑yl]ethyl}butanamide, where the amine is already elaborated as an amide . The primary amine provides a reactive nucleophilic handle for reductive amination, amide coupling, sulfonamide formation, and urea synthesis. This makes the target compound a versatile late‑stage intermediate for library synthesis, whereas the pre‑elaborated analogs are end‑point compounds with limited scope for further diversification. For procurement, selecting the primary amine building block preserves the maximum number of synthetic options, reducing the number of separate intermediates that must be sourced and validated.

Chemical derivatization Parallel synthesis Medicinal chemistry

11β-HSD1 Inhibitor Class: Scaffold-Dependent Potency Sensitivity Mandates Exact Chemical Identity

Benzimidazole derivatives are established as a core scaffold for 11β-HSD1 inhibition, a target implicated in type 2 diabetes, obesity, and metabolic syndrome [1]. Within the US9073906 patent family, structurally diverse benzimidazole-containing 11β-HSD1 inhibitors exhibit IC₅₀ values spanning five orders of magnitude—from 0.1 nM to >10 µM—demonstrating that subtle changes to the N1 substituent and the amine side‑chain dramatically affect potency [2]. The target compound, bearing the specific N1-cyclohexylmethyl–2‑ethanamine architecture, occupies a distinct position in this structure–activity landscape. Without explicit head-to-head data, it is not possible to claim superiority over every analog; however, the known extreme sensitivity of 11β-HSD1 inhibition to benzimidazole N1 substitution geometry means that no analog with a different N1 group (cyclopropylmethyl, benzyl, 4‑chlorobenzyl, etc.) can be assumed to behave identically. Procurement of the exact N1‑cyclohexylmethyl compound is therefore mandatory for any 11β-HSD1 SAR study where this substitution pattern is the variable of interest.

11β-HSD1 Metabolic disease Inhibitor selectivity

Application Scenarios Where 2-[1-(Cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine Dihydrochloride Provides Differentiated Value


Medicinal Chemistry: Late‑Stage Diversification of a Primary Amine Benzimidazole Scaffold

The free primary amine on the ethanamine chain makes this compound an ideal core intermediate for parallel library synthesis. Unlike pre‑elaborated amide or N‑alkyl analogs, this building block can undergo amide coupling with carboxylic acid building blocks, reductive amination with aldehydes, sulfonylation, and urea formation—all using standard high‑throughput chemistry workflows. This maximizes the number of final compounds accessible from a single purchased intermediate, reducing the cost per compound and simplifying inventory management in medicinal chemistry laboratories .

11β-HSD1 Target‑Based Screening: SAR Exploration of the N1‑Cycloalkyl Substituent

Given the extreme sensitivity of 11β-HSD1 inhibition to N1 substituent identity within the benzimidazole class, this compound serves as the essential N1‑cyclohexylmethyl reference point for any SAR matrix examining cycloalkyl size, branching, or conformational effects. In a systematic N1‑alkyl scan (e.g., cyclopropylmethyl → cyclopentylmethyl → cyclohexylmethyl → cycloheptylmethyl), this compound occupies the six‑carbon ring position and provides the direct comparator needed to deconvolute steric versus lipophilic contributions to target engagement [1].

Biophysical Assay Development: Solubility‑Optimized Salt Form for Consistent Dose–Response

The dihydrochloride salt form ensures high aqueous solubility (>5 mg/mL, class‑level estimate) and consistent protonation state, making this compound suitable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence‑based binding assays that require soluble, well‑defined ligand concentrations in aqueous buffer. The defined two‑HCl stoichiometry eliminates the batch‑to‑batch variability in protonation state that can occur with amorphous free bases, improving inter‑laboratory reproducibility [2].

Quote Request

Request a Quote for 2-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.